Oct-7-yn-2-one
Description
Oct-7-yn-2-one (IUPAC name: this compound) is an aliphatic ketone with a terminal triple bond at the seventh carbon position. Its molecular formula is C₈H₁₂O, and its structure features a ketone group at C2 and a carbon-carbon triple bond between C7 and C8 (structure: O=C-CH₂-C≡C-CH₂-CH₂-CH₂-CH₃). This compound is notable for its role in asymmetric synthesis, particularly in the enzymatic reduction of alkynes to chiral alcohols using Thermoanaerobium brockii alcohol dehydrogenase (TBADH), as demonstrated in the synthesis of (+)-aspicilin . Its triple bond confers unique reactivity, enabling selective hydrogenation or functionalization in organic transformations .
Properties
CAS No. |
16737-04-5 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
oct-7-yn-2-one |
InChI |
InChI=1S/C8H12O/c1-3-4-5-6-7-8(2)9/h1H,4-7H2,2H3 |
InChI Key |
REYJZHHJFVWMSE-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCCC#C |
Canonical SMILES |
CC(=O)CCCCC#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Oct-7-yn-2-one belongs to a family of medium-chain ketones with varying degrees of unsaturation and functionalization. Below is a detailed comparison with structurally related compounds:
Structural and Molecular Properties
Physical Properties
Research Findings and Key Contrasts
Synthetic Utility: this compound’s triple bond enables enantioselective reductions (e.g., TBADH-catalyzed reactions yield chiral alcohols with >90% enantiomeric excess) . In contrast, 7-octen-2-one’s alkene is less reactive in enzymatic systems, favoring non-stereoselective epoxidation .
Thermodynamic Stability :
- The triple bond in this compound increases molecular rigidity, raising its boiling point compared to 7-octen-2-one (Δ ~15°C) .
Safety Profiles :
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